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Compound of Interest

Compound Name: (3-Aminophenoxy)acetic acid

CAS No.: 6274-24-4

Cat. No.: B109077 Get Quote

Introduction & Scope
(3-Aminophenoxy)acetic acid (CAS: 6274-24-4) is a critical bifunctional intermediate used in

the synthesis of peptide mimetics, agrochemicals, and coordination complexes.[1][2] Its

structure features a benzene ring substituted at the meta position with an amino group (–NH₂)

and an oxyacetic acid moiety (–O–CH₂–COOH).[2]

This unique substitution pattern imparts amphoteric properties, making analytical

characterization challenging due to pH-dependent ionization states (zwitterionic behavior).[2]

This guide provides a definitive protocol for the structural validation, impurity profiling, and

quantitative assay of (3-Aminophenoxy)acetic acid, moving beyond generic "white powder"

analysis to rigorous chemical scrutiny.[2]

Chemical Identity[1][2][3][4][5][6][7]
IUPAC Name: 2-(3-aminophenoxy)acetic acid[1][2]

Molecular Formula: C₈H₉NO₃[1][2][3][4][5]

Molecular Weight: 167.16 g/mol [1][2][4]
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Solubility Profile: Soluble in DMSO, dilute acid/base; limited solubility in water at neutral pH

(isoelectric point).[2]

Structural Elucidation (Identity)
Establishing the correct isomer (meta vs. para or ortho) and confirming the ether linkage is the

first analytical gate.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ether linkage (–O–CH₂–) shifts the methylene protons significantly downfield compared to

phenylacetic acid analogs.[2]

Protocol: 1H-NMR (400 MHz, DMSO-d₆)

Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆. Ensure complete dissolution;

sonicate if necessary.[2]

Acquisition: 16 scans, 30° relaxation delay (to ensure accurate integration of acidic protons).

Key Assignments (Expected Shifts):

δ 12.9 ppm (Broad s, 1H): Carboxylic acid –COOH.[2] (Often invisible if wet).[2]

δ 6.9 – 6.1 ppm (m, 4H): Aromatic ring protons.[2] Look for the meta-substitution pattern

(typically a singlet at C2, two doublets at C4/C6, and a triplet at C5).[2]

δ 5.1 ppm (Broad s, 2H): Amine –NH₂.[2]

δ 4.55 ppm (s, 2H): Oxyacetic methylene –O–CH₂–COOH.[2] Note: This is the diagnostic

peak.[2] If this appears at ~3.5 ppm, you have the C-alkylated impurity (phenylacetic acid

derivative), not the O-alkylated product.[1]

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on neat solid.[1][2]

Diagnostic Bands:
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3300–3400 cm⁻¹: N–H stretching (primary amine doublet).[2]

2500–3000 cm⁻¹: Broad O–H stretch (carboxylic acid dimer).[2]

1700–1730 cm⁻¹: C=O stretch (carboxylic acid).[2]

1240 cm⁻¹: C–O–C asymmetric stretch (Aryl alkyl ether).[2] Crucial for distinguishing from

C-alkylated byproducts.

Chromatographic Purity & Assay (HPLC-UV-MS)
The Challenge: Amphoterism
(3-Aminophenoxy)acetic acid contains a basic aniline (pKa ~4.[1][2]2) and an acidic carboxyl

group (pKa ~3.5).[2]

At pH 7: It exists largely as a zwitterion, leading to poor retention and peak splitting on

standard C18 columns.[2]

Solution: Acidic Mobile Phase (pH < 2.5).[2] This protonates the amine (–NH₃⁺) and keeps

the acid neutral (–COOH), ensuring the molecule behaves as a polar cation, which interacts

predictably with modern polar-embedded phases.[2]

HPLC Method Protocol
System: Agilent 1290 / Waters H-Class or equivalent.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/235515
https://pubchem.ncbi.nlm.nih.gov/compound/235515
https://pubchem.ncbi.nlm.nih.gov/compound/235515
https://pubchem.ncbi.nlm.nih.gov/compound/235515
https://www.benchchem.com/product/b109077?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6779443.htm
https://pubchem.ncbi.nlm.nih.gov/compound/235515
https://pubchem.ncbi.nlm.nih.gov/compound/235515
https://pubchem.ncbi.nlm.nih.gov/compound/235515
https://pubchem.ncbi.nlm.nih.gov/compound/235515
https://pubchem.ncbi.nlm.nih.gov/compound/235515
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Condition Rationale

Column
Waters XSelect CSH C18 (4.6

x 150 mm, 3.5 µm)

"Charged Surface Hybrid"

particle resists dewetting in

high aqueous phases and

provides excellent peak shape

for basic compounds at low

pH.[1][2]

Mobile Phase A 0.1% Formic Acid in Water
Maintains pH ~2.7; compatible

with MS detection.[1][2]

Mobile Phase B
0.1% Formic Acid in

Acetonitrile
Organic modifier.[1][2]

Flow Rate 1.0 mL/min
Standard backpressure

management.[1][2]

Gradient

0-2 min: 5% B (Isocratic)2-15

min: 5% → 60% B15-18 min:

95% B (Wash)18-22 min: 5% B

(Re-equilibration)

Low organic start required to

retain the polar molecule.[1][2]

Detection
UV 215 nm (Amide/Acid) &

280 nm (Aromatic)

280 nm is specific for the

aromatic ring; 215 nm captures

trace aliphatic impurities.[1][2]

Column Temp 40°C
Improves mass transfer and

peak sharpness.[1][2]

Impurity Library
When analyzing synthesis batches, monitor for these specific impurities:

3-Aminophenol: Starting material.[2][4][6][7] (Rt ~ 3-4 min).

Chloroacetic acid: Reagent.[2] (Rt ~ 1-2 min, low UV response, use 210 nm).

(3-Nitrophenoxy)acetic acid: Precursor (if synthesized via nitro-reduction).[1][2] Late eluter

due to nitro group lipophilicity.[2]
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Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for characterizing this specific amphoteric

molecule.

Identity Confirmation

Purity & Assay

Sample: (3-Aminophenoxy)acetic acid

Solubility Check
(Dissolve in DMSO-d6 or Dilute Acid)

1H-NMR
Confirm ether shift (~4.5 ppm)

Confirm meta-pattern

FT-IR
Check C-O-C (1240 cm-1)
Check C=O (1700 cm-1)

Select Mobile Phase pH
Must be pH < 2.5 (Protonated form)

Column Selection
Polar-Embedded C18 (Prevent dewetting)

Dual UV Detection
215 nm (Trace) + 280 nm (Assay)

Certificate of Analysis
(Identity + Purity > 98%)

Click to download full resolution via product page
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Figure 1: Analytical Decision Matrix for Amphoteric Phenoxy Acids. This workflow prioritizes

structural confirmation of the ether linkage before purity assessment.

Physicochemical Profiling (pKa Determination)[1][2]
Understanding the ionization constants is vital for formulation and buffer selection.[2]

Protocol: Potentiometric Titration

Equipment: Mettler Toledo T5 or Sirius T3.

Solvent: Water (degassed, CO₂-free) with 0.15 M KCl ionic strength adjuster.

Procedure:

Weigh 3 mg of sample.[2]

Dissolve in minimal HCl (starting at pH ~1.5).[2]

Titrate with 0.1 M KOH up to pH 12.[2]

Data Analysis: Look for two inflection points.

pKa 1 (~3.5): Deprotonation of Carboxylic Acid (–COOH → –COO⁻).[2]

pKa 2 (~4.2): Deprotonation of Anilinium ion (–NH₃⁺ → –NH₂).[2]

Note: The proximity of these pKa values creates a buffering region between pH 3 and 5,

complicating standard LC separations without pH control.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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